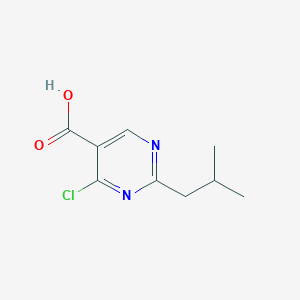

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid

Description

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at position 4, a 2-methylpropyl (isobutyl) group at position 2, and a carboxylic acid moiety at position 3. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their role as scaffolds for enzyme inhibitors, anticancer agents, and antiviral drugs . These methods enable modular synthesis of pyrimidine-5-carboxylic acid derivatives, allowing for structural diversification at positions 2, 4, and 4.

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

4-chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H11ClN2O2/c1-5(2)3-7-11-4-6(9(13)14)8(10)12-7/h4-5H,3H2,1-2H3,(H,13,14) |

InChI Key |

GASRUEYUBXLURB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(C(=N1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-Methyl-4-hydroxypyrimidine

A key step in the synthesis is the chlorination of 2-methyl-4-hydroxypyrimidine to produce 4-chloro-2-methylpyrimidine, which serves as a crucial intermediate.

- Reagents & Conditions : The chlorination is typically carried out using phosphorus oxychloride (POCl3) in the presence of an organic base such as triethylamine, diisopropylethylamine, or pyridine.

- Reaction Parameters : The reaction is conducted at temperatures ranging from 25°C to 100°C for 2 to 5 hours.

- Workup : After completion, excess phosphorus oxychloride is removed under reduced pressure, followed by quenching with water and organic solvent extraction to isolate the chlorinated product.

- Advantages : This method offers a short synthetic route with high yield and reduced environmental toxicity compared to older methods.

This process is summarized in the following table:

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Methyl-4-hydroxypyrimidine + POCl3 + Organic base | 25–100°C, 2–5 h | 4-Chloro-2-methylpyrimidine |

| 2 | Workup: Reduced pressure distillation, aqueous quench, extraction | Ambient temperature | Purified chlorinated intermediate |

Functionalization of the 5-Position to Carboxylic Acid

The 5-position carboxylic acid group can be introduced by:

- Oxidation of a methyl or cyano group at the 5-position.

- Hydrolysis of nitrile precursors to carboxylic acids.

- Direct carboxylation using carbon dioxide under catalytic conditions.

One reported industrially relevant method involves:

- Starting from 5-cyano pyrimidine derivatives.

- Hydrolyzing the nitrile group under acidic or basic conditions to yield the carboxylic acid.

- Purification through crystallization or extraction.

This approach is advantageous due to the availability of cyano-substituted pyrimidines and the mild conditions for hydrolysis.

Representative Synthetic Route Summary

| Step | Intermediate/Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | 2-Methyl-4-hydroxypyrimidine → 4-chloro-2-methylpyrimidine | POCl3, organic base, 25–100°C, 2–5 h | Chlorination step with high yield |

| 2 | 4-Chloro-2-methylpyrimidine → 4-chloro-2-(2-methylpropyl)pyrimidine | Alkylation with 2-methylpropyl halide, base, DMF/acetone, 25–80°C | Introduction of alkyl substituent |

| 3 | 5-Cyano derivative → 5-carboxylic acid derivative | Acidic/basic hydrolysis, aqueous workup | Conversion of nitrile to carboxylic acid |

| 4 | Final purification | Extraction, crystallization | Ensures product purity |

Analytical Data and Characterization

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 214.65 g/mol

- IUPAC Name : 4-chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid

- Structural Identifiers :

- SMILES: CC(C)CC1=NC=C(C(=N1)Cl)C(=O)O

- InChIKey: GASRUEYUBXLURB-UHFFFAOYSA-N

These data confirm the successful synthesis and purity of the target compound.

Research Findings and Practical Considerations

- The synthetic methods emphasize green chemistry principles by minimizing toxic reagents and waste.

- Chlorination using POCl3 remains a standard and efficient method for pyrimidine ring functionalization.

- Alkylation reactions require careful control of conditions to avoid side reactions such as over-alkylation or decomposition.

- Hydrolysis of nitrile groups to carboxylic acids is a well-established transformation and generally proceeds with good yields.

- Purification techniques such as solvent extraction and crystallization are critical to obtain analytically pure material suitable for pharmaceutical or agrochemical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Pyrimidine derivatives with higher oxidation states.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Position 2 Modifications :

- The 2-methylpropyl group in the target compound enhances lipophilicity compared to methylthio (SCH₃) or chlorobenzylsulfanyl groups. This may improve membrane permeability but could reduce solubility .

- Methylthio (SCH₃) derivatives are often intermediates for further functionalization via oxidation or nucleophilic substitution .

- Position 4 Modifications: Chlorine at position 4 is a common electron-withdrawing group, stabilizing the pyrimidine ring and facilitating electrophilic substitution reactions .

- Biological Implications: The compound in exhibits DNA synthesis inhibition, attributed to its trifluoromethylanilino group at position 6, which mimics nucleotide bases . Carboxylic acid at position 5 enables salt formation or conjugation with bioactive moieties (e.g., amides, esters) for enhanced pharmacokinetics .

Biological Activity

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and cytotoxicity in cancer cells.

Chemical Structure and Properties

The compound's structure is characterized by a chloro group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring. This configuration is crucial for its biological activity, as it influences interactions with target enzymes and receptors.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 14–18 | Moderate |

| Escherichia coli | 10–13 | Weak |

| Klebsiella pneumoniae | 14 | Moderate |

| Pseudomonas aeruginosa | Not effective | None |

The presence of a carboxylic acid moiety is often linked to enhanced antibacterial activity, as seen in other studies where similar compounds were evaluated against multidrug-resistant bacteria .

Anticancer Activity

The anticancer potential of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid has also been explored. In vitro studies using A549 human lung adenocarcinoma cells revealed that this compound can reduce cell viability significantly. The following table summarizes findings from cytotoxicity assays:

| Compound Concentration (µM) | Cell Viability (%) | Comparison to Cisplatin (%) |

|---|---|---|

| 100 | 66 | Higher than standard chemotherapeutic agent |

The mechanism underlying its anticancer activity appears to involve the inhibition of key enzymes involved in DNA synthesis, similar to other pyrimidine derivatives .

The biological activities of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid can be attributed to its ability to interact with specific enzymes:

- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase and thymidylate synthase, crucial for nucleotide synthesis.

- Metal Ion Coordination : The presence of metal-binding groups enhances its efficacy by stabilizing enzyme-substrate complexes .

Case Studies

A notable case study examined the compound's effect on multidrug-resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The study found that while the compound showed moderate effectiveness against K. pneumoniae, it was ineffective against P. aeruginosa, highlighting the need for further structural modifications to enhance its spectrum of activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid?

- Methodology : The synthesis typically involves a multi-step process starting with pyrimidine derivatives. A documented route includes:

Chlorination : Reacting a pyrimidine precursor (e.g., 4-cyclopropylpyridine-2-carboxylic acid) with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the 5-position .

Alkylation : Introducing the 2-methylpropyl group via nucleophilic substitution or coupling reactions.

Crystallization : Purification by dissolving the crude product in ethanol, followed by slow cooling and filtration to obtain high-purity crystals .

- Characterization : Confirmation via ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for pyrimidine protons) and X-ray crystallography to resolve structural ambiguities .

Q. How is the structure of this compound confirmed post-synthesis?

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Cu-Kα radiation (λ = 1.54184 Å) at 100 K, with refinement via SHELXL-97 to resolve atomic positions and thermal parameters .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Resonances for the 2-methylpropyl group (δ ~0.9–1.2 ppm) and pyrimidine ring protons (δ ~8.0–8.5 ppm).

- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm and pyrimidine carbons at δ ~150–160 ppm .

Advanced Research Questions

Q. How to address non-merohedral twinning in X-ray crystallography data of this compound?

- Challenge : Non-merohedral twinning (observed in ~47% of cases) complicates refinement due to overlapping diffraction patterns .

- Methodology :

Data Handling : Use SHELXL-97 with the TWIN command to model twin domains. Refinement parameters include a BASF factor to account for the twin fraction (e.g., 47.16% minor component) .

Validation : Cross-check using the Rint value (<0.075) and Flack parameter to ensure data quality.

- Example : For the title compound, triclinic symmetry (space group P1) with three independent molecules in the asymmetric unit required twin-law refinement to resolve disorder .

Q. What methodologies are used to analyze intermolecular interactions in its crystal structure?

- Hydrogen Bonding : Identify N–H⋯N and O–H⋯O interactions using software like DIAMOND or ORTEP-3. For example, weak N–H⋯N(cyano) bonds form 12-membered {⋯HNC3N}2 synthons, stabilizing the crystal lattice .

- Packing Analysis : Dihedral angles between aromatic rings (e.g., chlorobenzene and pyrimidine rings at 80–88°) influence molecular stacking. Tools like Mercury or PLATON visualize voids and packing efficiency .

Q. How to design experiments to evaluate its potential as a DNA synthesis inhibitor?

- In Vitro Assays :

Enzyme Inhibition : Measure IC50 against thymidylate synthase or dihydrofolate reductase using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .

Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., HepG2 or HeLa) via MTT assays, comparing efficacy to known inhibitors like 5-fluorouracil .

- Structural Insights : Correlate substituent positions (e.g., chlorine at C5, carboxylic acid at C4) with activity using QSAR models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.